molecular formula C16H16O2 B030891 1-(3-(Benzyloxy)phenyl)propan-1-one CAS No. 37951-47-6

1-(3-(Benzyloxy)phenyl)propan-1-one

Cat. No. B030891
CAS RN: 37951-47-6
M. Wt: 240.3 g/mol
InChI Key: JSKCFWWAJLLROT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(3-(Benzyloxy)phenyl)propan-1-one often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, chalcone derivatives have been synthesized using this method, highlighting the versatility and efficacy of such synthetic routes in producing compounds with specific structural features (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals critical insights into their stability and interaction potentials. Single crystal X-ray diffraction has been utilized to characterize compounds, revealing intra-molecular hydrogen bonds and weak intermolecular interactions such as C-H⋯O and C-O⋯π, which play a significant role in the stabilization of the crystal structure (Salian et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-(Benzyloxy)phenyl)propan-1-one derivatives can lead to a variety of biologically active compounds. The versatility of these compounds is demonstrated through their reactivity and the formation of different functional groups, leading to substances with potential pharmacological activities (Oloyede et al., 2014).

Scientific Research Applications

  • Precursor for Synthesis : This compound is used as a precursor for unsaturated sulfones in acid-catalyzed benzylation, demonstrating its utility in organic synthesis (Enders, Berg, & Jandeleit, 2003).

  • Solid-Phase NH-Tautomeric Compound : It forms stable solid-phase NH-tautomeric compounds, stabilized by intramolecular hydrogen bonds and intermolecular bonds with solvate dioxane, showing potential for chemical and physical applications (Kataeva et al., 2002).

  • Pharmacologically Valuable Derivatives : The compound is a base for pharmacologically valuable derivatives with various potential applications, including antiviral, antimalarial, antibacterial, anti-inflammatory, and anticancer properties (Schenk, 2014).

  • Interaction with Enzymes : It shows potential for interaction with influenza neuraminidase and chikungunya nsP2 protease enzymes, suggesting applications in drug discovery and biological research (Rajamani, Vijayakumar, Nagaraaj, & Sundaraganesan, 2020).

  • Antimicrobial and Antioxidant Activities : Some derivatives of this compound exhibit significant antimicrobial and antioxidant activities, highlighting its potential in pharmaceutical and food chemistry applications (Oloyede, Willie, & Adeeko, 2014).

  • Anticancer Activity : Certain derivatives show high anti-cancer activity, supported by molecular docking studies, indicating its potential in cancer research (Alphonsa, 2020).

  • Material Science Applications : It is involved in the synthesis of phenyl benzoxazine compounds, which are useful in material science, particularly in the development of new polymers (Russell, Koenig, Low, & Ishida, 1998).

  • Catalysis : Used in hydrogenation reactions with copper-loaded catalysts, indicating its role in catalytic processes (Paczkowski & Hölderich, 1997).

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKCFWWAJLLROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596841
Record name 1-[3-(Benzyloxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzyloxy)phenyl)propan-1-one

CAS RN

37951-47-6
Record name 1-[3-(Benzyloxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(benzyloxy)phenyl]propan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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